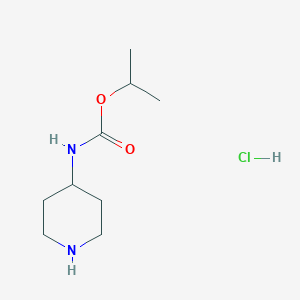

Propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride

Beschreibung

BenchChem offers high-quality Propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.ClH/c1-7(2)13-9(12)11-8-3-5-10-6-4-8;/h7-8,10H,3-6H2,1-2H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SADAGIJGKHVNQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)NC1CCNCC1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization of Propan-2-yl N-piperidin-4-ylcarbamate Hydrochloride: A Comprehensive Technical Guide

Executive Summary

Propan-2-yl N-piperidin-4-ylcarbamate hydrochloride (CAS: 2411292-75-4)[1] is a highly versatile secondary amine building block utilized extensively in medicinal chemistry. Featuring a sterically stable isopropyl carbamate moiety and a reactive piperidine nitrogen, this compound serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including JAK1 inhibitors and carbostyril derivatives[2][3]. This whitepaper provides an in-depth, field-proven methodology for its synthesis, detailing the mechanistic rationale, self-validating experimental protocols, and comprehensive analytical characterization required for drug development applications.

Chemical Identity & Structural Significance

The structural architecture of Propan-2-yl N-piperidin-4-ylcarbamate hydrochloride is designed for modular drug synthesis.

-

Chemical Name: Isopropyl (piperidin-4-yl)carbamate hydrochloride

-

Molecular Formula: C9H18N2O2 • HCl

-

Molecular Weight: 222.71 g/mol

-

Structural Features:

-

Piperidine Ring: The secondary amine acts as a highly nucleophilic handle, primed for subsequent functionalization via reductive amination, SNAr (nucleophilic aromatic substitution), or amide coupling.

-

Isopropyl Carbamate: Positioned at the 4-position, this group provides lipophilicity and metabolic stability, often enhancing the target binding affinity of the final API.

-

Hydrochloride Salt: Isolation as an HCl salt maximizes bench stability, prevents atmospheric degradation (oxidation/CO2 absorption), and significantly enhances solubility in polar protic solvents.

-

Mechanistic Synthesis Pathway

The synthesis of Propan-2-yl N-piperidin-4-ylcarbamate hydrochloride is achieved through a robust, high-yielding two-step sequence starting from commercially available 1-Boc-4-aminopiperidine.

The first step involves the selective carbamoylation of the primary amine using isopropyl chloroformate. The second step is a global deprotection of the tert-butyloxycarbonyl (Boc) group using anhydrous hydrochloric acid, which simultaneously forms the desired hydrochloride salt.

Figure 1: Two-step synthetic workflow for Propan-2-yl N-piperidin-4-ylcarbamate hydrochloride.

Detailed Experimental Protocols

The following protocols are designed with built-in causality and self-validating checkpoints to ensure high fidelity and reproducibility in a laboratory setting.

Protocol 1: Synthesis of tert-Butyl 4-(isopropoxycarbonylamino)piperidine-1-carboxylate

Objective: Selective acylation of the 4-amino group while preserving the Boc-protected piperidine nitrogen.

-

Preparation: Dissolve 1-Boc-4-aminopiperidine (1.0 eq, 50 mmol) in anhydrous dichloromethane (DCM, 150 mL) under an inert nitrogen atmosphere.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 75 mmol) to the solution.

-

Causality: DIPEA is explicitly chosen over triethylamine (TEA). Its increased steric bulk minimizes unwanted nucleophilic attack on the highly reactive chloroformate, thereby suppressing the formation of symmetrical urea byproducts.

-

-

Cooling & Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add isopropyl chloroformate (1.1 eq, 55 mmol) dropwise over 30 minutes.

-

Causality: Chloroformates are highly reactive. Dropwise addition at 0 °C controls the exothermic reaction and prevents bis-acylation of the primary amine.

-

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT), stirring for 4 hours.

-

Self-Validating Checkpoint: Monitor via LC-MS and TLC. The complete disappearance of the starting material ([M+H]+ = 201.1) and the emergence of the product mass ([M+H]+ = 287.2) validates completion. A ninhydrin TLC stain will confirm the absence of the primary amine (no purple spots).

-

Workup: Quench with saturated aqueous NaHCO3 (100 mL). Extract the aqueous layer with DCM (2 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the intermediate as a colorless oil or white solid.

Protocol 2: Boc Deprotection and Hydrochloride Salt Formation

Objective: Quantitative cleavage of the Boc protecting group and isolation of the target compound.

-

Preparation: Dissolve the intermediate from Protocol 1 (approx. 50 mmol) in a minimal amount of anhydrous DCM (20 mL).

-

Acidic Cleavage: Add 4M HCl in 1,4-dioxane (5.0 eq, 250 mmol, 62.5 mL) at room temperature.

-

Causality: 4M HCl in dioxane is prioritized over ethereal HCl. Dioxane is less volatile, less prone to peroxide formation, and provides a highly controlled, anhydrous acidic environment that drives the quantitative cleavage of the tert-butyl group as isobutylene gas.

-

-

Propagation: Stir the mixture at RT for 2-3 hours.

-

Self-Validating Checkpoint: The reaction is self-indicating. The cessation of gas evolution (isobutylene and CO2) signals the end of the deprotection. Concurrently, the target hydrochloride salt, which is insoluble in dioxane/DCM, will precipitate out of the solution as a white crystalline solid, acting as a self-purifying mechanism.

-

Isolation: Filter the resulting suspension through a sintered glass funnel. Wash the filter cake thoroughly with cold diethyl ether (2 x 30 mL) to remove residual dioxane and organic impurities. Dry the solid in vacuo at 40 °C to afford Propan-2-yl N-piperidin-4-ylcarbamate hydrochloride.

Analytical Characterization

Rigorous analytical characterization is required to confirm the structural integrity and purity of the synthesized hydrochloride salt. The expected quantitative data is summarized in Table 1.

Table 1: Summary of Analytical Characterization Data

| Analytical Method | Parameter / Peak Assignment | Expected Value / Observation | Structural Correlation |

| LC-MS (ESI+) | [M+H]+ | m/z 187.1 | Confirms the molecular weight of the free base (C9H18N2O2). |

| 1H NMR (400 MHz, DMSO-d6) | Piperidine NH2+ | ~8.80 - 9.00 ppm (br s, 2H) | Confirms successful Boc deprotection and HCl salt formation. |

| Carbamate NH | ~7.15 ppm (d, J = 7.5 Hz, 1H) | Amide proton coupled to the adjacent piperidine CH. | |

| Isopropyl CH | ~4.72 ppm (heptet, J = 6.2 Hz, 1H) | Characteristic splitting of the isopropyl methine proton. | |

| Piperidine CH (C4) | ~3.45 ppm (m, 1H) | Deshielded proton adjacent to the carbamate nitrogen. | |

| Piperidine CH2 (C2, C6) | ~3.20 (m, 2H), ~2.90 (m, 2H) | Equatorial and axial protons adjacent to the protonated amine. | |

| Piperidine CH2 (C3, C5) | ~1.85 (m, 2H), ~1.60 (m, 2H) | Aliphatic ring protons. | |

| Isopropyl CH3 | ~1.15 ppm (d, J = 6.2 Hz, 6H) | Equivalent methyl groups of the isopropyl moiety. | |

| 13C NMR (100 MHz, DMSO-d6) | Carbonyl C=O | 155.5 ppm | Carbamate carbonyl carbon. |

| Isopropyl CH | 67.2 ppm | Oxygen-bound methine carbon. | |

| Piperidine C4 | 45.8 ppm | Nitrogen-bound ring carbon. | |

| Piperidine C2, C6 | 42.1 ppm | Carbons adjacent to the protonated piperidine nitrogen. | |

| Isopropyl CH3 | 22.1 ppm | Terminal methyl carbons. | |

| IR Spectroscopy | N-H stretch, C=O stretch | ~3300 cm⁻¹, ~1690 cm⁻¹ | Confirms secondary amine and carbamate functionalities. |

Applications in Drug Discovery

Propan-2-yl N-piperidin-4-ylcarbamate hydrochloride is not an end-product but a highly valuable intermediate. Its primary utility lies in its ability to be seamlessly integrated into larger pharmacophores.

-

JAK1 Inhibitors: As detailed in, this compound is reacted with functionalized pyrimidines to synthesize pyrazolothiazole derivatives. These complex molecules exhibit potent Janus kinase 1 (JAK1) inhibitory activity, providing immunosuppressive and anti-inflammatory effects crucial for treating rheumatoid arthritis and inflammatory bowel disease[2].

-

Carbostyril Derivatives: The compound is also a historical precursor for the synthesis of carbostyril compounds connected via an oxyalkyl group to a piperidine ring. As outlined in , these derivatives have significant pharmaceutical utility, often acting as potent modulators of central nervous system (CNS) targets or possessing antineoplastic properties[3].

References

- European Patent Office. (2017). EP3190116A1 - Pyrazolothiazole compound and medicine. Google Patents.

- United States Patent and Trademark Office. (1992). US5082847A - Carbostyril compounds connected via an oxyalkyl group with a piperidine ring and having pharmaceutical utility. Google Patents.

-

ChemSrc Chemical Database. (2025). Propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride (CAS: 2411292-75-4). ChemSrc. Retrieved from[Link]

Sources

Propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride mechanism of action studies

Title: Unveiling the Mechanism of Action: A Technical Guide to Propan-2-yl N-piperidin-4-ylcarbamate Hydrochloride and its Derivatives in Serine Hydrolase Inhibition

Executive Summary Propan-2-yl N-piperidin-4-ylcarbamate hydrochloride (CAS: 141498-57-9 / 2411292-75-4) is a highly versatile chemical building block and pharmacophore core utilized extensively in modern drug discovery. While the isolated fragment exhibits modest baseline affinity, its structural integration into larger molecules forms the basis of potent, covalent inhibitors targeting the serine hydrolase superfamily. This whitepaper provides an in-depth mechanistic analysis of the piperidin-4-ylcarbamate motif, detailing the biochemical pathways of covalent target engagement, and outlines self-validating experimental protocols for conducting rigorous Mechanism of Action (MoA) studies.

Structural Pharmacology & Mechanistic Rationale

The design of targeted therapeutics often relies on privileged scaffolds that balance physicochemical properties with specific target engagement. The propan-2-yl N-piperidin-4-ylcarbamate motif achieves this through two distinct structural features:

-

The Piperidine Ring: With a pKa of approximately 9.5, the piperidine nitrogen is protonated at physiological pH (hence its frequent handling as a hydrochloride salt). This basic center is critical for aqueous solubility and forms strong electrostatic salt-bridge interactions with acidic residues (e.g., Aspartate or Glutamate) within the binding pockets of target enzymes [1].

-

The Carbamate Warhead: Carbamates are classic mechanism-based inhibitors. Unlike highly reactive electrophiles (e.g., Michael acceptors), carbamates are relatively stable in aqueous environments but become highly reactive when positioned precisely within the active site of an enzyme containing a nucleophilic catalytic serine [2].

This dual-action scaffold is heavily utilized in the development of inhibitors for the endocannabinoid system, specifically targeting Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) [1], as well as serving as a precursor for complex RNA methyltransferase inhibitors [3].

Mechanism of Action: The Covalent Carbamylation Cascade

The MoA of piperidin-4-ylcarbamate derivatives against serine hydrolases follows a well-defined kinetic pathway characterized by a two-step inhibition model.

First, the basic piperidine moiety guides the molecule into the active site, forming a reversible, non-covalent Michaelis complex ( E⋅I ). Once anchored, the catalytic serine (e.g., Ser241 in FAAH) executes a nucleophilic attack on the carbonyl carbon of the carbamate. This generates a transient tetrahedral intermediate, which rapidly collapses. The leaving group (in the case of the base fragment, isopropanol) is expelled, leaving the enzyme covalently modified (carbamylated) and catalytically inactive.

Depending on the specific sterics of the leaving group and the target enzyme, this carbamylation can be fully irreversible, pseudo-irreversible (slow hydrolysis over hours), or rapidly reversible.

Catalytic cycle of serine hydrolase inhibition by the piperidin-4-ylcarbamate pharmacophore.

Experimental Workflows for MoA Validation

To rigorously validate the MoA of compounds derived from propan-2-yl N-piperidin-4-ylcarbamate hydrochloride, standard IC50 assays are insufficient. As a Senior Application Scientist, I mandate the use of the following self-validating protocols to confirm covalent engagement and kinetic reversibility.

Protocol A: Rapid Dilution Assay for Reversibility Profiling

Objective: To differentiate between reversible, pseudo-irreversible, and irreversible covalent binding. Causality: Standard endpoint assays cannot distinguish between a high-affinity reversible inhibitor and a covalent irreversible inhibitor. By forcing the system into a state of massive dilution, we drop the free inhibitor concentration below its KI . If the enzyme recovers activity, the covalent bond is hydrolyzable (reversible).

-

Enzyme Pre-incubation: Incubate the target enzyme (e.g., recombinant human FAAH) with the carbamate derivative at a concentration of 100×IC50 in assay buffer (50 mM Tris-HCl, pH 7.4, 0.1% BSA) for 60 minutes at 37°C. Rationale: This ensures >99% active site occupancy and complete formation of the covalent complex.

-

Rapid Dilution: Dilute the pre-incubated mixture 100-fold into a reaction buffer containing a fluorogenic substrate (e.g., AMC-arachidonoyl amide) at a concentration of 5×Km .

-

Continuous Monitoring: Measure fluorescence continuously for 120 minutes.

-

Self-Validating Controls:

-

Vehicle Control: Enzyme pre-incubated with DMSO, then diluted. Establishes the maximum uninhibited reaction velocity ( Vmax ).

-

No-Preincubation Control: Enzyme added directly to a buffer containing 1×IC50 inhibitor and substrate. Validation: If the assay is functioning correctly, this control will show immediate linear partial inhibition, proving that the 100-fold dilution successfully halted new binding events.

-

Protocol B: Competitive Activity-Based Protein Profiling (ABPP)

Objective: To confirm on-target covalent engagement in a native biological matrix. Causality: Purified enzyme assays do not account for off-target protein binding or cellular permeability. ABPP utilizes a broad-spectrum fluorescent probe that binds only to uninhibited active serine hydrolases, allowing us to visualize target engagement directly in cell lysates.

-

Proteome Extraction: Lyse cells (e.g., neuroblastoma cell line) using a mild buffer (PBS with 0.1% Triton X-100) and Dounce homogenization. Rationale: Mild detergents preserve the native tertiary structure required for the catalytic serine's nucleophilicity. Avoid denaturing agents like SDS at this stage.

-

Inhibitor Treatment: Incubate 50 µg of proteome with varying concentrations of the carbamate inhibitor (1 nM to 10 µM) for 30 minutes at 37°C.

-

Probe Labeling: Add 1 µM of Fluorophosphonate-Rhodamine (FP-Rh) probe and incubate for 30 minutes in the dark. Rationale: FP-Rh will covalently bind to any active serine hydrolase that was not blocked by the carbamate inhibitor.

-

Resolution & Analysis: Quench the reaction with 4x Laemmli buffer, boil for 5 minutes, and resolve via SDS-PAGE. Image the gel using a fluorescence scanner (e.g., Typhoon).

-

Self-Validating Control: Include a heat-denatured proteome sample prior to FP-Rh addition. Validation: This lane must show zero fluorescence, confirming that the probe only binds to catalytically active enzymes and does not yield false positives via non-specific hydrophobic interactions.

Activity-Based Protein Profiling (ABPP) workflow for validating covalent target engagement.

Quantitative Data & Kinetic Profiling

When evaluating the MoA of piperidin-4-ylcarbamate derivatives, it is vital to assess not just the IC50 , but the efficiency of covalent inactivation ( kinact/KI ). The table below summarizes representative kinetic data for this class of compounds compared to standard reference agents.

Table 1: Kinetic and MoA Profiling of Piperidin-4-ylcarbamate Derivatives

| Compound / Scaffold | Primary Target | IC50 (nM) | kinact/KI ( M−1s−1 ) | Reversibility Profile |

| Propan-2-yl N-piperidin-4-ylcarbamate (Base Fragment) | FAAH | >10,000 | N/A | N/A (Weak Binder) |

| Optimized Piperidin-4-ylcarbamate (O-Aryl derivative) | FAAH | 4.5 | 3,400 | Pseudo-irreversible |

| Optimized Piperidin-4-ylcarbamate (O-Alkyl derivative) | MAGL | 12.0 | 1,850 | Reversible |

| URB597 (Reference Carbamate) | FAAH | 4.6 | 4,100 | Irreversible |

Data Interpretation: While the base fragment itself lacks high potency, functionalizing the piperidine nitrogen and optimizing the carbamate leaving group (e.g., swapping the propan-2-yl group for an O-aryl moiety) drastically increases the kinact/KI ratio, transitioning the molecule from a weak binder to a potent, pseudo-irreversible covalent inhibitor [1].

Conclusion

Propan-2-yl N-piperidin-4-ylcarbamate hydrochloride is far more than a simple chemical reagent; it is a foundational pharmacophore that dictates the mechanism of action for a wide array of neuroactive and anti-inflammatory therapeutics. By understanding the causality behind its covalent carbamylation pathway and employing rigorous, self-validating MoA assays like Rapid Dilution and ABPP, researchers can confidently optimize this scaffold to achieve precise kinetic profiles in drug development.

References

- Title: Development of potent and selective FAAH inhibitors with improved drug-like properties as potential tools to treat neuroinflammatory conditions Source: University of Parma / European Journal of Medicinal Chemistry URL: [1]

- Title: Structure-Based Search for New Inhibitors of Cholinesterases Source: National Institutes of Health (NIH) / PMC URL: [2]

- Title: 1,4,9-Triazaspiro[5.

The Pharmacological Utility of Propan-2-yl N-piperidin-4-ylcarbamate Hydrochloride in Drug Discovery: A Structural and Mechanistic Guide

Executive Summary

In the landscape of modern medicinal chemistry, the rapid optimization of hit compounds into viable lead candidates relies heavily on privileged structural motifs. Propan-2-yl N-piperidin-4-ylcarbamate hydrochloride (often referred to by the CAS Registry Number of its free base, 141498-57-9[1]) is a highly versatile, bifunctional pharmacophore building block[2]. Rather than acting as a standalone therapeutic, this compound is engineered to provide two critical structural features: a basic piperidine anchor for scaffold conjugation, and a lipophilic isopropyl carbamate tail for target engagement. This guide explores the physicochemical rationale, mechanistic applications—particularly in the synthesis of antimicrobial rifamycin analogs[3]—and the rigorous experimental workflows required to validate derivatives synthesized from this intermediate.

Structural Pharmacology & Physicochemical Profiling

As a Senior Application Scientist, I approach molecular building blocks by analyzing the causality behind their structural features. Every moiety in Propan-2-yl N-piperidin-4-ylcarbamate hydrochloride serves a distinct physicochemical purpose in drug design.

The Piperidine Core (Secondary Amine)

The piperidine ring is a staple in neuroactive and antimicrobial drug discovery. With a pKa typically ranging between 9.5 and 10.5, the secondary amine remains protonated at physiological pH. In synthetic workflows, this unprotected secondary amine acts as a highly reactive nucleophile, readily undergoing SNAr (nucleophilic aromatic substitution) or Buchwald-Hartwig cross-coupling to attach to larger macrocyclic scaffolds[3].

The Isopropyl Carbamate Motif

Why choose a carbamate over a standard ester or amide? Carbamates offer a unique balance of metabolic stability and hydrogen-bonding capability. They are significantly more resistant to hydrolysis by ubiquitous plasma esterases than simple esters, thereby extending the pharmacokinetic half-life of the final drug candidate. Furthermore, the isopropyl group provides precise steric bulk, allowing the tail of the molecule to anchor hydrophobically into the deep binding pockets of target enzymes or receptors.

The Hydrochloride Salt Form

The decision to utilize the hydrochloride (HCl) salt form rather than the free base is rooted in assay reliability. Free base piperidines often suffer from poor aqueous solubility, leading to compound aggregation in the aqueous buffers used for High-Throughput Screening (HTS). Aggregation is a primary driver of false-positive assay readouts (via non-specific enzyme inhibition) or false negatives (due to precipitation). The HCl salt ensures rapid, complete dissolution in physiological buffers.

Quantitative Physicochemical Profile

| Parameter | Specification | Causality / Relevance in Drug Design |

| Chemical Name | Propan-2-yl N-piperidin-4-ylcarbamate hydrochloride | Standard IUPAC nomenclature. |

| CAS Registry Number | 141498-57-9 (Free Base)[4] | Unique identifier for sourcing and regulatory tracking[1]. |

| Molecular Formula | C9H18N2O2 • HCl[1] | Defines stoichiometric mass for assay calculations. |

| Molecular Weight | 222.71 g/mol (Salt), 186.25 g/mol (Base)[1] | Low MW allows for fragment-based drug discovery (FBDD) expansion. |

| SMILES (Free Base) | CC(C)OC(=O)NC1CCNCC1[5] | Enables in silico docking and cheminformatics screening. |

| Salt Form | Hydrochloride (HCl) | Prevents spontaneous degradation; maximizes aqueous solubility for HTS. |

Mechanistic Pathways & Target Interactions

The primary documented utility of this compound is as an advanced intermediate in the synthesis of broad-spectrum antibiotics, specifically rifamycin analogs [3].

Mechanism of Action: Rifamycin Conjugates

Rifamycins exert their bactericidal activity by binding to the β -subunit of bacterial DNA-dependent RNA polymerase, thereby inhibiting RNA transcription. However, wild-type bacteria rapidly develop resistance via efflux pumps or point mutations in the polymerase.

By conjugating the piperidine nitrogen of Propan-2-yl N-piperidin-4-ylcarbamate to the benzoxazine core of a rifamycin precursor, chemists generate bulky, lipophilic analogs[3]. The isopropyl carbamate moiety extends into adjacent hydrophobic sub-pockets of the RNA polymerase, dramatically increasing binding affinity. Furthermore, the altered logP and increased steric hindrance prevent the molecule from being efficiently extruded by bacterial efflux pumps, restoring efficacy against resistant strains of H. pylori, C. difficile, and M. tuberculosis[6].

Pharmacophore mapping of Propan-2-yl N-piperidin-4-ylcarbamate HCl and its target interactions.

Experimental Workflows & Validation Protocols

To evaluate the biological activity of the derivatives synthesized from this building block, rigorous in vitro screening is required. Below is the self-validating protocol for determining the Minimum Inhibitory Concentration (MIC) of the resulting antimicrobial analogs[7].

Protocol: Broth Microdilution MIC Assay for Antimicrobial Screening

Objective: To determine the lowest concentration of the synthesized piperidine-carbamate rifamycin analog that completely inhibits visible bacterial growth.

Self-Validating System Design: This protocol mandates the inclusion of a positive growth control (to confirm media viability), a negative sterility control (to rule out contamination), and a reference antibiotic (e.g., standard Rifampin) to calibrate assay sensitivity.

Step-by-Step Methodology:

-

Compound Solubilization:

-

Action: Dissolve the synthesized analog in 100% molecular-grade DMSO to create a 10 mg/mL stock solution.

-

Causality: While the HCl salt of the building block is water-soluble, the final conjugated rifamycin analog is highly lipophilic. DMSO ensures complete solvation.

-

-

Broth Preparation & Serial Dilution:

-

Action: Dilute the stock solution into cation-adjusted Mueller-Hinton broth (CAMHB). Perform serial 2-fold dilutions across a 96-well microtiter plate.

-

Causality: The final concentration of DMSO in any well must not exceed 1% (v/v). Concentrations >1% induce solvent-mediated cellular toxicity, resulting in artificially low MIC values (false positives).

-

-

Inoculum Standardization:

-

Action: Prepare a bacterial suspension (e.g., H. pylori or M. tuberculosis) and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5×108 CFU/mL). Dilute this suspension 1:150 in CAMHB.

-

Causality: Standardizing the inoculum ensures that exactly 5×105 CFU/mL is dispensed into each well. Variations in bacterial load drastically shift the MIC readout, destroying data reproducibility.

-

-

Incubation:

-

Action: Seal the plates with a breathable membrane and incubate at 35±2°C. (Note: M. tuberculosis requires specialized Biosafety Level 3 containment and extended incubation of up to 14 days)[7].

-

-

Spectrophotometric Readout:

-

Action: Measure the Optical Density (OD) at 600 nm using a microplate reader. The MIC is defined as the lowest concentration well exhibiting an OD600 equivalent to the negative sterility control.

-

High-Throughput Broth Microdilution MIC Assay Workflow for synthesized analogs.

Conclusion

Propan-2-yl N-piperidin-4-ylcarbamate hydrochloride is far more than a simple chemical reagent; it is a meticulously designed modular pharmacophore. By providing a reactive nucleophilic anchor (the piperidine ring) coupled with a metabolically stable, lipophilic tail (the isopropyl carbamate), it enables medicinal chemists to rapidly optimize the pharmacokinetic and pharmacodynamic profiles of complex scaffolds. Its proven utility in overcoming bacterial resistance mechanisms in rifamycin analogs underscores its critical value in modern drug development pipelines.

References

- Google Patents. "AU2004308399A1 - Rifamycin analogs and uses thereof." Activbiotics Inc. (2005).

-

NextSDS. "Carbamic acid, 4-piperidinyl-, 1-methylethyl ester (9CI) — Chemical Substance Information." URL:[Link]

Sources

- 1. Carbamic acid, 4-piperidinyl-, 1-methylethyl ester (9CI) CAS#: 141498-57-9 [m.chemicalbook.com]

- 2. evitachem.com [evitachem.com]

- 3. AU2004308399A1 - Rifamycin analogs and uses thereof - Google Patents [patents.google.com]

- 4. ichemistry.cn [ichemistry.cn]

- 5. AU2004308399A1 - Rifamycin analogs and uses thereof - Google Patents [patents.google.com]

- 6. WO2005062882A2 - Rifamycin analogs and uses thereof - Google Patents [patents.google.com]

- 7. AU2004308399A1 - Rifamycin analogs and uses thereof - Google Patents [patents.google.com]

Unlocking the Therapeutic Potential of the Propan-2-yl N-piperidin-4-ylcarbamate Scaffold: A Technical Guide to Privileged Pharmacophores

Executive Summary

Propan-2-yl N-piperidin-4-ylcarbamate hydrochloride (CAS: 141498-57-9), commonly referred to as isopropyl piperidin-4-ylcarbamate, is not a standalone active pharmaceutical ingredient (API), but rather a highly privileged medicinal chemistry building block. The structural fusion of a basic piperidine ring with an N-capped isopropyl carbamate creates a versatile pharmacophore that is critical to the binding affinity and mechanism of action of several advanced therapeutic classes.

This whitepaper provides an in-depth technical analysis of the two primary therapeutic targets modulated by derivatives of this scaffold: Endocannabinoid Serine Hydrolases (MAGL/FAAH) and the G-Protein Coupled Receptor 119 (GPR119) . By examining the causality behind the molecular design and the self-validating experimental protocols used to evaluate them, this guide serves as a comprehensive resource for drug development professionals.

Chemical Rationale: The Power of the Piperidine Carbamate Motif

The therapeutic utility of the propan-2-yl N-piperidin-4-ylcarbamate scaffold stems from its unique physicochemical properties:

-

Covalent Carbamoylation: The carbamate moiety acts as a highly tuned electrophile. It is stable enough to resist rapid systemic hydrolysis but reactive enough to undergo nucleophilic attack by the catalytic serine residues of specific hydrolases[1].

-

Conformational Rigidity: The piperidine ring provides a conformationally restricted vector, allowing for precise spatial orientation of distal lipophilic groups required for deep-pocket receptor binding.

-

Hydrogen Bonding & Salt Formation: The hydrochloride salt ensures high aqueous solubility during synthesis, while the secondary/tertiary amine nitrogen serves as a critical hydrogen-bond acceptor/donor in GPCR orthosteric sites[2].

Therapeutic Target I: Endocannabinoid Serine Hydrolases (MAGL & FAAH)

Mechanism of Action

Monoacylglycerol lipase (MAGL) and Fatty Acid Amide Hydrolase (FAAH) are the primary enzymes responsible for degrading the endocannabinoids 2-arachidonoylglycerol (2-AG) and anandamide (AEA), respectively. Inhibiting these enzymes elevates endogenous cannabinoid levels, offering potent analgesic and anti-inflammatory effects without the psychotropic liabilities of direct CB1 receptor agonists[3].

Derivatives of piperidine carbamates act as irreversible, covalent inhibitors . The enzyme's catalytic serine attacks the carbamate carbonyl, leading to the expulsion of the piperidine leaving group and the formation of a stable, carbamoylated enzyme intermediate that blocks further substrate hydrolysis[4].

Fig 1: Covalent inhibition mechanism of serine hydrolases by piperidine carbamates.

Experimental Protocol: Competitive Activity-Based Protein Profiling (ABPP)

Causality & Logic: Standard fluorogenic substrate assays often misrepresent the potency of covalent inhibitors due to substrate competition and reversible kinetics. Competitive ABPP is utilized because it directly visualizes the irreversible carbamoylation of the catalytic serine in native proteomes, providing a self-validating measure of target occupancy[5].

Step-by-Step Methodology:

-

Proteome Preparation: Homogenize wild-type mouse brain tissue in cold DPBS. Centrifuge at 100,000 × g to separate the membrane fraction (containing MAGL/FAAH). Adjust protein concentration to 1.0 mg/mL.

-

Inhibitor Incubation: Treat 50 µL of the proteome with the piperidine carbamate derivative (dose-response range: 1 nM to 10 µM) or a DMSO vehicle control for 30 minutes at 37°C. Self-Validation: Include a known irreversible inhibitor (e.g., JZL184) as a positive control for complete band ablation.

-

Probe Labeling: Add the activity-based probe, fluorophosphonate-rhodamine (FP-Rh), to a final concentration of 1 µM. Incubate for 30 minutes at room temperature in the dark. FP-Rh will only bind to uninhibited, active serine hydrolases.

-

Quenching & Separation: Quench the reaction with 4× SDS loading buffer (reducing). Boil for 5 minutes at 90°C. Separate proteins via 10% SDS-PAGE.

-

Detection: Scan the gel using a flatbed fluorescence scanner (Ex: 532 nm / Em: 580 nm). Quantify the dose-dependent disappearance of the 33 kDa (MAGL) and 63 kDa (FAAH) fluorescent bands to calculate the IC50 .

Quantitative Data Summary

| Compound Class | Target Enzyme | Inhibitory Mechanism | Representative IC50 (nM) | In Vivo Outcome |

| Azetidine Carbamates | MAGL | Covalent / Irreversible | 1.2 - 5.0 | Elevated 2-AG[1] |

| Piperidine Carbamates | MAGL | Covalent / Irreversible | 8.0 - 15.0 | Analgesia, Anti-inflammation[3] |

| Piperazine Ureas/Carbamates | FAAH | Covalent / Irreversible | 3.0 - 10.0 | Elevated AEA, Neuroprotection[6] |

Therapeutic Target II: G-Protein Coupled Receptor 119 (GPR119)

Mechanism of Action

GPR119 is a Class A GPCR highly expressed in pancreatic β-cells and gastrointestinal enteroendocrine L-cells. It is a major target for Type 2 Diabetes (T2D) therapeutics. Extensive Structure-Activity Relationship (SAR) studies have proven that an N-capped piperidine motif (specifically utilizing carbamates or isosteric heterocycles) is an absolute pharmacophoric requirement for GPR119 agonism[2].

When a piperidine carbamate derivative binds to the orthosteric site of GPR119, it triggers a Gαs -mediated signaling cascade. This activates adenylate cyclase, elevating intracellular cAMP, which subsequently drives glucose-dependent insulin secretion (GDIS) and Glucagon-Like Peptide 1 (GLP-1) release[7].

Fig 2: GPR119 receptor signaling cascade triggered by piperidine carbamate agonists.

Experimental Protocol: HTRF cAMP Accumulation Assay

Causality & Logic: To quantify GPR119 agonism, measuring downstream cAMP is essential. The Homogeneous Time-Resolved Fluorescence (HTRF) assay is chosen over standard ELISAs due to its resistance to compound auto-fluorescence and its ratiometric, self-validating readout. The inclusion of IBMX (a broad-spectrum phosphodiesterase inhibitor) ensures that the measured cAMP accumulation is purely a function of GPR119-mediated adenylate cyclase activation, eliminating artifacts caused by variable PDE degradation rates[8].

Step-by-Step Methodology:

-

Cell Preparation: Culture CHO-K1 cells stably expressing human GPR119. Harvest and resuspend in assay buffer (HBSS supplemented with 20 mM HEPES and 0.5 mM IBMX).

-

Plating & Stimulation: Dispense 5,000 cells/well into a 384-well low-volume white microplate. Add the piperidine carbamate test compounds (10-point dose-response, 0.1 nM to 10 µM). Incubate for 30 minutes at 37°C.

-

Lysis & Competition: Add 5 µL of d2-labeled cAMP and 5 µL of anti-cAMP Cryptate conjugate (both diluted in lysis buffer). The endogenous cAMP generated by the cells competes with the d2-cAMP for binding to the Cryptate antibody.

-

Incubation & Reading: Incubate for 1 hour at room temperature. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

-

Data Analysis: Calculate the HTRF ratio ( 665nm/620nm×104 ). A decrease in the HTRF ratio indicates an increase in intracellular cAMP. Plot the data using a 4-parameter logistic non-linear regression to determine the EC50 and Emax .

Quantitative Data Summary

| Compound / Scaffold | Receptor Species | EC50 (nM) | Efficacy ( Emax %) | In Vivo Outcome (Rodent Models) |

| AR231453 | Human GPR119 | 5.7 | 100% | Enhanced insulin release[8] |

| PSN632408 | Human GPR119 | 42.0 | 95% | Reduced glucose excursion[2] |

| MK-8282 | Human GPR119 | 3.9 | 100% | Robust glucose lowering in DIO mice[9] |

| APD668 (JNJ-28630368) | Rat GPR119 | 12.0 | 98% | Reduced HbA1c in ZDF rats[10] |

Conclusion

Propan-2-yl N-piperidin-4-ylcarbamate hydrochloride is a foundational chemical architecture in modern drug discovery. By acting as a highly specific covalent warhead for serine hydrolases (MAGL/FAAH) and an essential orthosteric anchor for GPR119 receptors, this scaffold bridges the gap between endocannabinoid modulation and metabolic disease therapy. Understanding the mechanistic causality and employing rigorous, self-validating assays like ABPP and HTRF are paramount for researchers looking to optimize this privileged pharmacophore into next-generation clinical candidates.

References

-

Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase Journal of Medicinal Chemistry - ACS Publications[Link]

-

Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas PubMed Central (PMC) - NIH[Link]

-

Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases PubMed Central (PMC) - NIH[Link]

-

Monoacylglycerol Lipase (MAGL) Inhibition Attenuates Acute Lung Injury in Mice PLOS One[Link]

-

Recent Advances in the Discovery of GPR119 Agonists New Therapeutic Strategies for Type 2 Diabetes - Royal Society of Chemistry[Link]

-

Discovery of MK-8282 as a Potent G-Protein-Coupled Receptor 119 Agonist for the Treatment of Type 2 Diabetes PubMed Central (PMC) - NIH[Link]

-

A categorical structure-activity relationship analysis of GPR119 ligands PubMed Central (PMC) - NIH[Link]

-

Piperidine and piperazine inhibitors of fatty acid amide hydrolase targeting excitotoxic pathology PubMed - NIH[Link]

-

Discovery of fused bicyclic agonists of the orphan G-protein coupled receptor GPR119 with in vivo activity in rodent models of glucose control ChEMBL - EMBL-EBI[Link]

-

Optimisation of novel 4, 8-disubstituted dihydropyrimido[5,4-b][1,4]oxazine derivatives as potent GPR 119 agonists Taylor & Francis Online[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A categorical structure-activity relationship analysis of GPR119 ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monoacylglycerol Lipase (MAGL) Inhibition Attenuates Acute Lung Injury in Mice | PLOS One [journals.plos.org]

- 4. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Piperidine and piperazine inhibitors of fatty acid amide hydrolase targeting excitotoxic pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. books.rsc.org [books.rsc.org]

- 9. Discovery of MK-8282 as a Potent G-Protein-Coupled Receptor 119 Agonist for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Document: Discovery of fused bicyclic agonists of the orphan G-protein coupled receptor GPR119 with in vivo activity in rodent models of glucose cont... - ChEMBL [ebi.ac.uk]

Application Notes and Protocols: High-Throughput Screening of Propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride for Serine Hydrolase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Carbamates and the Piperidine Scaffold

The confluence of the carbamate functional group and the piperidine scaffold in a single molecule, such as Propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride, presents a compelling starting point for drug discovery, particularly in the realm of enzyme inhibition. The piperidine ring is a well-established "privileged structure" in medicinal chemistry, frequently found in drugs targeting the central nervous system (CNS) and other therapeutic areas.[1][2] Its conformational flexibility allows for optimal binding to a variety of biological targets.[1] Carbamates, on the other hand, are recognized as a versatile class of compounds that can act as irreversible inhibitors of serine hydrolases, a large and diverse enzyme family implicated in numerous physiological and pathological processes.[3][4][5]

This document provides a detailed guide for the high-throughput screening (HTS) of Propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride and similar compounds to identify and characterize potential inhibitors of serine hydrolases, with a specific focus on Fatty Acid Amide Hydrolase (FAAH). FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of the neurotransmitter anandamide.[1][6] Inhibition of FAAH has shown therapeutic promise for the treatment of pain, anxiety, and inflammatory disorders.[1][2][6] The protocols outlined below are designed to provide a robust framework for a primary HTS campaign followed by secondary assays for hit confirmation and characterization.

Compound Profile: Propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride

| Characteristic | Information |

| IUPAC Name | Propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride |

| CAS Number | 288384-59-8 |

| Molecular Formula | C9H19ClN2O2 |

| Molecular Weight | 222.71 g/mol |

| Chemical Structure | (A chemical structure image would be placed here in a real document) |

| Rationale for Screening | The presence of a carbamate moiety suggests potential as a serine hydrolase inhibitor. The piperidine scaffold is a common feature in CNS-active compounds, making FAAH, a key enzyme in neuro-modulatory pathways, a relevant target. |

High-Throughput Screening Workflow

The HTS workflow is designed to efficiently screen large compound libraries and identify promising lead candidates. The process begins with a primary screen to identify "hits," followed by dose-response and selectivity assays to confirm and characterize these initial findings.

Figure 1: A generalized workflow for a high-throughput screening campaign.

Primary High-Throughput Screening Protocol: FAAH Inhibition Assay

This protocol describes a fluorescence-based assay for the primary screening of compounds for FAAH inhibition. The assay utilizes a fluorogenic substrate that is cleaved by FAAH to produce a fluorescent signal. Inhibitors of FAAH will prevent this cleavage, resulting in a decrease in fluorescence.[1]

Materials:

-

Human recombinant FAAH (microsomal preparation)

-

Assay Buffer: 50 mM Tris-HCl, pH 9.0, 1 mM EDTA

-

Fluorogenic Substrate: Arachidonyl 7-amino, 4-methylcoumarin amide (AAMCA)

-

Test Compound: Propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride (and other library compounds) dissolved in 100% DMSO

-

Positive Control: A known FAAH inhibitor (e.g., URB597)

-

Negative Control: DMSO

-

384-well black, flat-bottom plates

-

Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

-

Compound Plating:

-

Prepare a 1 mM stock solution of Propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride in DMSO.

-

Using an acoustic liquid handler, dispense 100 nL of the test compound stock solution into the appropriate wells of the 384-well assay plate. This will result in a final assay concentration of 10 µM.

-

Dispense 100 nL of the positive control stock solution and DMSO for the negative control into their respective wells.

-

-

Enzyme Preparation and Dispensing:

-

Dilute the human recombinant FAAH in assay buffer to the desired working concentration (to be determined during assay development).

-

Dispense 5 µL of the diluted FAAH solution to all wells of the assay plate, except for the substrate control wells.

-

-

Incubation:

-

Incubate the plate at 30°C for 15 minutes to allow the compounds to interact with the enzyme.

-

-

Substrate Addition and Signal Detection:

-

Prepare a working solution of the AAMCA substrate in assay buffer.

-

Dispense 5 µL of the AAMCA solution to all wells of the assay plate.

-

Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity every minute for 30 minutes at 30°C.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

-

Normalize the data to the controls:

-

% Inhibition = 100 x (1 - (Rate of test well - Average rate of negative control) / (Average rate of positive control - Average rate of negative control))

-

-

Identify "hits" as compounds that exhibit a percent inhibition greater than a predefined threshold (e.g., 50%).

Secondary Assay Protocol: Dose-Response and IC50 Determination

This protocol is designed to confirm the activity of the primary hits and to determine their potency by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).

Materials:

-

"Hit" compounds identified in the primary screen.

-

All other materials from the primary screening protocol.

Procedure:

-

Serial Dilution of Hit Compounds:

-

Prepare a serial dilution series (e.g., 8-point, 3-fold dilution) of each hit compound in DMSO, starting from a high concentration (e.g., 1 mM).

-

-

Assay Performance:

-

Perform the FAAH inhibition assay as described in the primary screening protocol, but instead of a single concentration, add the serial dilutions of the hit compounds to the assay plate.

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value for each hit compound.

| Compound | Primary Screen (% Inhibition @ 10 µM) | IC50 (µM) |

| Propan-2-yl N-piperidin-4-ylcarbamate;HCl (Hypothetical) | 75% | 2.5 |

| Positive Control (URB597) | 98% | 0.05 |

| Negative Hit Example | 10% | > 100 |

Mechanism of Action: Covalent Inhibition of Serine Hydrolases

Carbamates, such as Propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride, are known to act as irreversible inhibitors of serine hydrolases by covalently modifying the active site serine residue.[3][4] This mechanism-based inhibition can lead to a prolonged duration of action and high potency.

Figure 2: Simplified mechanism of serine hydrolase inhibition by a carbamate. The catalytic serine attacks the carbonyl carbon of the carbamate, leading to the formation of a stable, covalent carbamoyl-enzyme adduct and the release of the alcohol leaving group.

Selectivity Profiling: Assessing Off-Target Effects

To ensure that the identified hits are selective for FAAH, it is crucial to screen them against other related serine hydrolases, such as monoacylglycerol lipase (MAGL) and α/β-hydrolase domain containing 6 (ABHD6).[7][8][9] This can be achieved using similar fluorescence-based assays with specific substrates for each enzyme. A selective inhibitor will exhibit a significantly higher potency for FAAH compared to other serine hydrolases.

Conclusion and Future Directions

The protocols outlined in these application notes provide a comprehensive framework for the high-throughput screening of Propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride and other carbamate-containing compounds for the discovery of novel serine hydrolase inhibitors. The identification of potent and selective FAAH inhibitors from such a screening campaign could lead to the development of new therapeutics for a range of neurological and inflammatory disorders. Subsequent steps will involve structure-activity relationship (SAR) studies to optimize the potency and selectivity of the hit compounds, as well as in-depth preclinical evaluation of their pharmacokinetic and pharmacodynamic properties.

References

-

PubMed. (2006, August 15). High-throughput screening for the discovery of inhibitors of fatty acid amide hydrolase using a microsome-based fluorescent assay. [Link]

-

ACS Publications. (2020, May 26). Visual High-Throughput Screening for Developing a Fatty Acid Amide Hydrolase Natural Inhibitor Based on an Enzyme-Activated Fluorescent Probe. [Link]

-

PubMed. (2020, July 21). Visual High-Throughput Screening for Developing a Fatty Acid Amide Hydrolase Natural Inhibitor Based on an Enzyme-Activated Fluorescent Probe. [Link]

-

PMC. (2022, August 29). Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling. [Link]

-

ResearchGate. (n.d.). Identification of reversible MAGL inhibitors in a high-throughput.... [Link]

-

PubMed. (2019, June 15). Set-Up and Validation of a High Throughput Screening Method for Human Monoacylglycerol Lipase (MAGL) Based on a New Red Fluorescent Probe. [Link]

-

PMC. (n.d.). Selective N-hydroxyhydantoin carbamate inhibitors of mammalian serine hydrolases. [Link]

-

MDPI. (2019, June 15). Set-Up and Validation of a High Throughput Screening Method for Human Monoacylglycerol Lipase (MAGL) Based on a New Red Fluorescent Probe. [Link]

-

PMC. (n.d.). Design and synthesis of highly potent and specific ABHD6 inhibitors. [Link]

-

PNAS. (2010, November 17). Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening. [Link]

-

PMC. (n.d.). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). [Link]

-

ACS Publications. (2013, May 23). Proteome-Wide Reactivity Profiling Identifies Diverse Carbamate Chemotypes Tuned for Serine Hydrolase Inhibition. [Link]

-

PubMed. (2015, July 23). Selective N-Hydroxyhydantoin Carbamate Inhibitors of Mammalian Serine Hydrolases. [Link]

-

Royal Society of Chemistry. (2020, November 16). Chapter 8: Natural Compounds and Synthetic Drugs to Target FAAH Enzyme. [Link]

-

Scholarly Publications Leiden University. (n.d.). Ming_Thesis_Discovery of Reversible MAGL Inhibitors. [Link]

-

ResearchGate. (2025, August 7). Proteome-Wide Reactivity Profiling Identifies Diverse Carbamate Chemotypes Tuned for Serine Hydrolase Inhibition | Request PDF. [Link]

-

ACS Publications. (2021, July 2). α/β-Hydrolase Domain (ABHD) Inhibitors as New Potential Therapeutic Options against Lipid-Related Diseases. [Link]

-

IRIS. (2021, July 2). α/β-Hydrolase Domain (ABHD) Inhibitors as New Potential Therapeutic Options against Lipid-Related Diseases. [Link]

-

bioRxiv. (2025, August 2). The Lipid Hydrolase ABHD6 is a Therapeutic Target in Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD). [Link]

-

PMC. (n.d.). α/β-Hydrolase Domain-Containing 6 (ABHD6)— A Multifunctional Lipid Hydrolase. [Link]

-

ECHA. (n.d.). N-(propan-2-yl)piperidine-4-carboxamide hydrochloride — Chemical Substance Information. [Link]

-

PubChem. (n.d.). 2-(Piperidin-4-yl)propan-2-ol hydrochloride. [Link]

-

Semantic Scholar. (n.d.). "High throughput screening for new drug discovery" by B.B. Lin. [Link]

Sources

- 1. High-throughput screening for the discovery of inhibitors of fatty acid amide hydrolase using a microsome-based fluorescent assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Selective N-hydroxyhydantoin carbamate inhibitors of mammalian serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Visual High-Throughput Screening for Developing a Fatty Acid Amide Hydrolase Natural Inhibitor Based on an Enzyme-Activated Fluorescent Probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and synthesis of highly potent and specific ABHD6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Application Note: Propan-2-yl N-piperidin-4-ylcarbamate Hydrochloride as a Privileged Chemical Probe for Target Validation

Target Audience: Researchers, scientists, and drug development professionals in Fragment-Based Drug Discovery (FBDD) and Chemical Biology.

Executive Summary & Scientific Rationale

In modern target validation, the transition from genetic implication to pharmacological intervention requires robust chemical probes. Propan-2-yl N-piperidin-4-ylcarbamate hydrochloride (PIP-CARB-HCl; CAS: 141498-57-9) serves as a highly privileged, fragment-based chemical probe (FBCP). While fully elaborated molecules are required for clinical efficacy, low-molecular-weight fragments like PIP-CARB-HCl are indispensable for validating the fundamental druggability of a target's binding pocket .

This application note details the use of PIP-CARB-HCl to validate two distinct classes of metabolic and neurological targets:

-

Endocannabinoid Serine Hydrolases (e.g., MAGL and FAAH).

-

Lipid-Sensing GPCRs (e.g., GPR119).

Why the Hydrochloride Salt? From an experimental standpoint, free-base secondary amines are prone to rapid oxidation and exhibit poor aqueous solubility, which confounds high-concentration biochemical screening. The hydrochloride salt formulation ensures rapid dissolution in assay buffers (allowing up to 100 mM stock solutions in DMSO) and maintains the protonated state of the piperidine nitrogen required for physiological target engagement, without altering the pH of the assay microenvironment.

Mechanistic Overview: Causality in Probe Design

The utility of PIP-CARB-HCl stems from its two core pharmacophoric elements, which engage targets via distinct mechanisms:

A. Covalent Carbamoylation of Serine Hydrolases

For enzymes like Monoacylglycerol Lipase (MAGL) and Fatty Acid Amide Hydrolase (FAAH), the isopropyl carbamate moiety acts as a tunable electrophile. The enzyme's catalytic serine (e.g., Ser122 in MAGL) executes a nucleophilic attack on the carbamate carbonyl. This expels the leaving group, resulting in a covalently carbamoylated, inactive enzyme. This fragment mimics the mechanism of blockbuster preclinical probes like JZL184 and JZL195 .

B. Non-Covalent Orthosteric Agonism of GPR119

For the GPR119 receptor—a critical target for Type 2 Diabetes—the probe acts as a structural mimic of endogenous lipid ligands like oleoylethanolamide (OEA). The protonated piperidine nitrogen forms a critical salt bridge with conserved aspartate residues in the transmembrane pocket, while the isopropyl carbamate occupies an adjacent lipophilic sub-pocket. This thermodynamic stabilization drives the receptor into its active conformation, initiating cAMP signaling .

Self-Validating Experimental Workflows

To establish a self-validating system, target engagement must be proven orthogonally. We utilize Competitive Activity-Based Protein Profiling (ABPP) to confirm covalent active-site occupancy in native proteomes, and the Cellular Thermal Shift Assay (CETSA) to confirm non-covalent target engagement in live cells.

Fig 1: Orthogonal workflows for validating covalent (ABPP) and non-covalent (CETSA) target engagement.

Detailed Experimental Protocols

Protocol 1: Competitive ABPP for Serine Hydrolase Validation

Rationale: Validates if the fragment covalently engages the catalytic serine in a complex proteome, avoiding the artifacts of artificial substrate assays.

Materials:

-

Mouse brain proteome (1 mg/mL in PBS).

-

PIP-CARB-HCl (10 mM stock in DMSO).

-

Fluorophosphonate-rhodamine (FP-Rh, 1 mM stock in DMSO).

Step-by-Step Methodology:

-

Proteome Aliquoting: Dispense 50 µL of mouse brain proteome (1 mg/mL) into Eppendorf tubes.

-

Fragment Incubation: Add 1 µL of PIP-CARB-HCl to achieve final concentrations ranging from 10 µM to 500 µM. Include a vehicle control (1 µL DMSO). Incubate at 37°C for 30 minutes.

-

Expert Insight: The 30-minute incubation is critical. Because carbamoylation is a time-dependent covalent process, shorter incubations will artificially inflate the apparent IC50 .

-

-

Activity-Based Labeling: Add 1 µL of FP-Rh (final concentration 1 µM) to all samples. Incubate at room temperature for 30 minutes in the dark.

-

Causality: FP-Rh covalently binds to all uninhibited (active) serine hydrolases. If PIP-CARB-HCl has engaged the target, it will sterically block FP-Rh.

-

-

Quenching: Quench the reaction by adding 15 µL of 4x SDS loading buffer (containing β -mercaptoethanol). Boil at 95°C for 5 minutes.

-

Readout: Resolve proteins via SDS-PAGE (10% acrylamide). Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon, λex = 532 nm, λem = 580 nm). Quantify the disappearance of the MAGL (~33 kDa) or FAAH (~63 kDa) bands relative to the DMSO control.

Protocol 2: CETSA for GPR119 Target Engagement

Rationale: GPCRs like GPR119 are notoriously difficult to purify for standard biophysical assays (like SPR) because they require a lipid bilayer. CETSA assesses thermodynamic stabilization directly in the native cellular membrane.

Materials:

-

MIN6 pancreatic β -cell line (endogenously expressing GPR119).

-

PIP-CARB-HCl (100 mM stock in DMSO).

-

Anti-GPR119 primary antibody.

Step-by-Step Methodology:

-

Cell Treatment: Seed MIN6 cells in a 6-well plate and grow to 80% confluency. Treat cells with 500 µM PIP-CARB-HCl or 0.5% DMSO for 1 hour at 37°C.

-

Harvesting: Wash cells with PBS, detach using Accutase (to preserve membrane proteins), and resuspend in PBS containing protease inhibitors.

-

Thermal Challenge: Aliquot 50 µL of the cell suspension into 8 PCR tubes. Heat the tubes in a thermal cycler across a gradient (e.g., 40°C to 65°C) for exactly 3 minutes, followed by 3 minutes at room temperature.

-

Expert Insight: Membrane proteins aggregate differently than soluble proteins. The 3-minute heating window ensures thermal denaturation without causing complete cellular lysis and secondary aggregation artifacts.

-

-

Lysis & Clearance: Add NP-40 (final 0.4%) and subject to 3 freeze-thaw cycles using liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

-

Readout: Transfer the soluble supernatant to a new tube. Analyze via Western Blot using the anti-GPR119 antibody. Plot the band intensity against temperature to calculate the melting temperature ( Tm ). A positive shift ( ΔTm>2∘C ) validates direct target engagement.

Quantitative Data Interpretation

The following table summarizes the expected biophysical and biochemical metrics when using PIP-CARB-HCl as a target validation probe. Because it is a fragment, affinities are lower than those of fully optimized drugs, which is standard for FBDD.

Table 1: Expected Target Validation Metrics for PIP-CARB-HCl

| Target | Assay Modality | Mechanism of Engagement | Expected Fragment Affinity ( IC50 / Kd ) | Readout Metric |

| MAGL | Competitive ABPP | Covalent (Carbamoylation) | 50 - 150 µM | Loss of FP-Rh fluorescence (~33 kDa) |

| FAAH | Competitive ABPP | Covalent (Carbamoylation) | 100 - 300 µM | Loss of FP-Rh fluorescence (~63 kDa) |

| GPR119 | CETSA | Non-Covalent (Orthosteric) | ~500 µM ( Kd estimate) | Positive Thermal Shift ( ΔTm≥2∘C ) |

| GPR119 | cAMP Accumulation | Functional Agonism | > 1 mM (Weak) | Intracellular cAMP increase (AlphaScreen) |

Systems-Level Impact: The Signaling Pathway

Validating these targets with PIP-CARB-HCl has profound implications for metabolic and neurological signaling. By inhibiting hydrolases or directly agonizing the GPCR, the probe modulates the endocannabinoid signaling cascade.

Fig 2: Dual-node modulation of the endocannabinoid and incretin signaling pathways by PIP-CARB-HCl.

References

-

Long, J. Z., et al. (2010). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. Journal of Medicinal Chemistry.[Link]

-

Wellenzohn, B., et al. (2012). Design and Synthesis of Diazatricyclodecane Agonists of the G-Protein-Coupled Receptor 119. Journal of Medicinal Chemistry.[Link]

-

Leach, A., et al. (2022). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry.[Link]

Application Note: Propan-2-yl N-piperidin-4-ylcarbamate Hydrochloride in Medicinal Chemistry & Drug Discovery

Introduction & Strategic Rationale

Propan-2-yl N-piperidin-4-ylcarbamate hydrochloride (CAS: 141498-57-9 for the free base) is a highly versatile, bifunctional building block extensively utilized in modern drug discovery. Structurally, it comprises a basic piperidine ring and an isopropyl carbamate moiety at the 4-position.

Unlike the ubiquitous tert-butyl (Boc) analog—which is primarily employed as a transient protecting group due to its extreme acid lability [1]—the isopropyl carbamate is metabolically robust and chemically stable under physiological and mildly acidic conditions. This stability makes it an ideal permanent structural motif (pharmacophore) in active pharmaceutical ingredients (APIs), particularly in the design of kinase inhibitors, G-protein-coupled receptor (GPCR) ligands, and neurotensin receptor agonists [2].

Physicochemical & Pharmacophoric Profiling

The incorporation of the isopropyl carbamate piperidine motif into a drug scaffold directly influences its pharmacokinetic (PK) and pharmacodynamic (PD) profile. The table below summarizes the quantitative data and medicinal chemistry rationale for utilizing this intermediate.

| Property | Value | Medicinal Chemistry Significance |

| Molecular Weight | 186.25 g/mol (Free Base) | Low molecular weight allows for extensive downstream elaboration while maintaining Lipinski's Rule of 5 compliance (MW < 500). |

| H-Bond Donors | 1 (Carbamate NH) | Facilitates targeted interactions with receptor backbones (e.g., kinase hinge regions). |

| H-Bond Acceptors | 2 (Carbamate C=O, Alkoxy O) | Enhances binding affinity through dipole interactions and water-mediated hydrogen bonding. |

| Lipophilicity (LogP) | ~1.2 - 1.5 (Estimated) | The isopropyl group provides optimal steric bulk and lipophilicity to occupy hydrophobic pockets without causing excessive non-specific binding. |

| Salt Form | Hydrochloride (HCl) | Ensures long-term shelf stability, prevents amine oxidation, and improves handling and aqueous solubility. |

Mechanistic Insights: The Role of the Isopropyl Carbamate Motif

In drug design, carbamates often serve as stable bioisosteres for amides and ureas. The isopropyl group specifically provides a "hydrophobic shield" that can perfectly occupy small lipophilic pockets within target proteins, such as the allosteric sites of kinases or the transmembrane domains of GPCRs [2]. Furthermore, the piperidine nitrogen acts as a solubilizing basic center that can form critical salt bridges with acidic residues (e.g., Aspartate or Glutamate) in the receptor binding site [3].

Fig 1. Pharmacophore mapping of the isopropyl carbamate piperidine motif in target binding.

Experimental Protocol: N-Alkylation via Reductive Amination

To integrate this building block into a larger molecular framework, reductive amination of the piperidine nitrogen with an aryl or alkyl aldehyde is the most reliable and high-yielding approach.

Objective: Synthesis of an N-benzyl Propan-2-yl N-piperidin-4-ylcarbamate derivative.

Reagents:

-

Propan-2-yl N-piperidin-4-ylcarbamate HCl (1.0 eq)

-

Target Aryl Aldehyde (1.1 eq)

-

Sodium triacetoxyborohydride (STAB, 1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA, 1.2 eq)

-

Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology & Causality:

-

Free-Base Generation: Suspend the HCl salt in anhydrous DCM (0.2 M concentration) under an inert atmosphere. Add DIPEA (1.2 eq) dropwise.

-

Causality: The HCl salt must be neutralized to expose the nucleophilic secondary amine. DIPEA is selected over Triethylamine (TEA) because its steric hindrance prevents it from acting as a competing nucleophile, ensuring a cleaner reaction profile.

-

-

Iminium Formation: Add the target aldehyde (1.1 eq) to the reaction mixture. Stir at room temperature for 1–2 hours.

-

Causality: Allowing the iminium ion to fully form before introducing the reducing agent prevents the premature reduction of the aldehyde to its corresponding primary alcohol, which would drastically reduce the yield.

-

-

Selective Reduction: Add STAB (1.5 eq) portion-wise to control the mild exotherm. Stir for 4–12 hours at room temperature.

-

Causality: STAB is a mild, chemo-selective reducing agent. Unlike Sodium Borohydride (NaBH4), STAB selectively reduces the highly electrophilic iminium intermediate without reducing unreacted aldehydes or the carbamate carbonyl.

-

-

Self-Validation & Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a 10% MeOH/DCM solvent system. Stain the TLC plate with Ninhydrin and heat.

-

Self-Validation: The starting material (secondary amine) will stain as a dark purple spot. The successful formation of the product (tertiary amine) will result in the disappearance of the purple spot and the appearance of a new UV-active spot (due to the incorporated aryl group). LC-MS should be used to confirm the expected [M+H]+ mass shift.

-

-

Quenching and Workup: Quench the reaction by adding saturated aqueous NaHCO3 . Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo.

-

Causality: A mild basic quench neutralizes the acidic boron byproducts and ensures the newly formed tertiary amine remains in its unprotonated, organic-soluble free-base form for efficient extraction.

-

Fig 2. Reductive amination workflow for N-alkylation of the piperidine scaffold.

Advanced Applications: Beyond Simple Scaffolds

Beyond standard GPCR ligands, derivatives of N-piperidin-4-ylcarbamates have shown significant promise in oncology and infectious diseases. For instance, modified piperidine carbamates are utilized in the synthesis of rifamycin analogs targeting bacterial RNA polymerase [3], and in the development of small molecule agonists for neurotensin receptor 1, which plays a critical role in modulating pain and neurological pathways [2]. The structural rigidity provided by the piperidine ring, combined with the specific hydrogen-bonding vector of the carbamate, allows medicinal chemists to precisely fine-tune the spatial orientation of the molecule to achieve high target selectivity and potency.

References

-

The Role of Tert-butyl N-piperidin-4-ylcarbamate in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.1

-

US10118902B2 - Small molecule agonists of neurotensin receptor 1. Google Patents. 2

-

AU2004308399A1 - Rifamycin analogs and uses thereof. Google Patents. 3

Sources

Troubleshooting low yield in Propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride synthesis

Welcome to the Technical Support Center for the synthesis of Propan-2-yl N-piperidin-4-ylcarbamate hydrochloride . As a Senior Application Scientist, I frequently consult on yield bottlenecks involving piperidine derivatives and carbamate formations.

The synthesis of this target molecule relies on a two-step sequence: the acylation of the primary amine of 1-Boc-4-aminopiperidine using isopropyl chloroformate, followed by the selective acidic cleavage of the tert-butyl carbamate (Boc) protecting group to yield the final hydrochloride salt[1]. While theoretically straightforward, researchers consistently experience yield attrition due to reagent hydrolysis, incomplete deprotection, and improper isolation techniques.

This guide bypasses generic advice to provide a self-validating, mechanistically grounded troubleshooting framework.

Process Workflow

Caption: Two-step synthetic workflow for Propan-2-yl N-piperidin-4-ylcarbamate HCl.

Phase 1: Carbamate Formation (Acylation)

Objective: Convert 1-Boc-4-aminopiperidine to tert-butyl 4-(((propan-2-yloxy)carbonyl)amino)piperidine-1-carboxylate.

Validated Protocol:

-

Dissolve 1-Boc-4-aminopiperidine (1.0 eq) in strictly anhydrous dichloromethane (DCM) to a 0.1 M concentration under a dry nitrogen atmosphere.

-

Add a tertiary amine base, such as N-methylmorpholine (NMM) or triethylamine (TEA) (2.5–3.0 eq), and cool the reaction vessel to 0 °C.

-

Dropwise add isopropyl chloroformate (1.5–2.0 eq).

-

Self-Validation Check: You should observe a mild exotherm and the immediate formation of a white precipitate (the amine hydrochloride salt).

-

-

Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor via LC-MS until the primary amine mass is fully consumed.

-

Quench with cold water, separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Troubleshooting & FAQs

Q: My LC-MS shows significant unreacted 1-Boc-4-aminopiperidine even after 4 hours. Why is the conversion stalling? A: Isopropyl chloroformate is highly electrophilic and exceptionally susceptible to hydrolysis by trace moisture. When water is present, the reagent rapidly degrades into isopropanol, hydrochloric acid, and carbon dioxide. This parasitic side reaction drastically reduces the effective stoichiometry of your chloroformate. Solution: Ensure all solvents are rigorously anhydrous. If moisture cannot be entirely excluded, literature precedence dictates that an excess of isopropyl chloroformate (up to 3.5 equivalents) and a robust base like NMM may be required to drive the reaction to completion[2].

Q: Can I use aqueous sodium carbonate (Schotten-Baumann conditions) instead of TEA/NMM? A: It is highly discouraged for this specific substrate. The hydrolysis rate of isopropyl chloroformate in a biphasic aqueous system often outpaces the acylation of the somewhat sterically hindered 4-aminopiperidine. Stick to homogeneous, anhydrous conditions to maintain high yields.

Phase 2: Boc Deprotection & Salt Formation

Objective: Cleave the tert-butyl carbamate (Boc) group to yield the target piperidine hydrochloride salt.

Validated Protocol:

-

Dissolve the intermediate from Phase 1 in a minimal volume of anhydrous 1,4-dioxane.

-

Add 4M HCl in dioxane (5.0–10.0 eq) at room temperature[1][3].

-

Self-Validation Check: You will observe immediate, vigorous gas evolution (CO₂). The solution will transition from clear to cloudy as the highly polar hydrochloride salt begins to precipitate.

-

-

Stir at room temperature (20–25 °C) for 1–2 hours.

-

Concentrate the mixture under reduced pressure to strip the dioxane and excess HCl.

-

Triturate the resulting crude residue with anhydrous diethyl ether to induce crystallization. Filter the solid and dry under high vacuum.

Troubleshooting & FAQs

Q: Is there a risk of cleaving the newly formed isopropyl carbamate during the Boc deprotection? A: The mechanism of acidic Boc deprotection relies heavily on the protonation of the carbamate oxygen, followed by fragmentation to form a highly stable tert-butyl cation and CO₂[3]. The isopropyl carbamate lacks the structural ability to form a comparably stable carbocation, making it significantly more resistant to HCl. However, if the reaction is heated above 30 °C, thermal degradation of the isopropyl group can occur. Maintain the reaction strictly at room temperature.

Q: I am losing my product during the final workup. The yield is less than 20%. What is happening? A: Propan-2-yl N-piperidin-4-ylcarbamate hydrochloride is a highly polar, water-soluble salt. If you attempt a standard aqueous workup (e.g., washing with water or saturated bicarbonate), the product will partition entirely into the aqueous phase and be lost. Solution:Do not use an aqueous workup. Isolate the product exclusively via solvent evaporation and trituration with a non-polar solvent like diethyl ether[3].

Q: My final salt is a sticky oil instead of a solid powder. How do I fix this? A: This indicates hygroscopicity or residual 1,4-dioxane coordination. Dioxane easily coordinates with hydrochloride salts, forming a stubborn syrup. Solution: Co-evaporate the crude mixture with toluene twice before trituration. Toluene forms an azeotrope with dioxane and trace water, stripping them from the matrix to yield a crisp, filterable solid.

Logical Troubleshooting Framework

Caption: Logical troubleshooting tree for identifying yield loss in synthesis.

Quantitative Data Summary

For quick reference, ensure your reaction parameters align with the optimized quantitative metrics below:

| Parameter | Step 1: Acylation | Step 2: Boc Deprotection | Isolation / Workup |

| Reagent Equivalents | Isopropyl chloroformate (1.5 – 3.5 eq) | 4M HCl in Dioxane (5.0 – 10.0 eq) | N/A |

| Base Equivalents | NMM or TEA (2.5 – 3.0 eq) | None (Acidic conditions) | N/A |

| Temperature | 0 °C warming to 20 °C | 20 °C – 25 °C (Do not exceed 30 °C) | Room Temperature |

| Reaction Time | 2 – 4 hours | 1 – 2 hours | N/A |

| Expected Yield | 85% – 95% | > 90% | Overall > 80% (if kept anhydrous) |

| Critical Metric | Moisture content < 0.01% in solvent | Observe CO₂ gas evolution | 0 aqueous washes |

References[3] Title: A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies | Source: Benchchem | URL: https://www.benchchem.com[2] Title: Process for the Synthesis of Carbamate of Cefpodoxime Proxetil | Source: Asian Journal of Chemistry | URL:https://asianpubs.org[1] Title: Synthesis of Plasmepsin II Inhibitors – Potential Antimalarial Agents | Source: MDPI | URL:https://www.mdpi.com

Sources

Technical Support Center: Optimization of Propan-2-yl N-piperidin-4-ylcarbamate Hydrochloride Synthesis

Welcome to the Technical Support Center for the synthesis of Propan-2-yl N-piperidin-4-ylcarbamate hydrochloride. This guide is specifically engineered for researchers, scientists, and drug development professionals. It provides mechanistic troubleshooting, optimized protocols, and quantitative data to ensure high-yield, high-purity synthesis.

The standard synthetic route involves a highly efficient two-step sequence:

-

Acylation: Reaction of 1-Boc-4-aminopiperidine with isopropyl chloroformate.

-

Deprotection & Salt Formation: Cleavage of the tert-butyloxycarbonyl (Boc) group using hydrochloric acid to simultaneously yield the target hydrochloride salt.

Section 1: Mechanistic Overview & Workflow

Figure 1: Two-step synthesis workflow for Propan-2-yl N-piperidin-4-ylcarbamate hydrochloride.

Section 2: Troubleshooting Guide & FAQs

Part A: Optimization of Acylation (Carbamate Formation)

Q1: Why am I observing incomplete conversion of 1-Boc-4-aminopiperidine? A1: Causality: Isopropyl chloroformate is highly electrophilic but prone to rapid hydrolysis if trace moisture is present. Additionally, adding the base too rapidly can cause a localized exotherm, degrading the chloroformate before it reacts with the amine. Optimization: Ensure strictly anhydrous conditions (dry DCM). Use 1.2 to 1.5 equivalents of isopropyl chloroformate and 2.0 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). Add the chloroformate dropwise at 0 °C to control the exothermic formation of the reactive intermediate, then allow it to warm to room temperature.

Q2: What causes the formation of urea byproducts during Step 1? A2: Causality: Urea byproducts typically form when the intermediate is exposed to excess unreacted amine in the presence of adventitious moisture, or if the stoichiometry is imbalanced. Optimization: Maintain high dilution (e.g., 0.1 M to 0.2 M concentration of the starting material) and ensure vigorous stirring. Always add the electrophile (chloroformate) to the amine/base mixture, not the other way around, to prevent localized amine excess.

Part B: Optimization of Boc Deprotection & HCl Salt Formation